An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazole (CAS: 92525-10-5)
An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazole (CAS: 92525-10-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The presence of an iodine atom at the 3-position of the pyrazole ring significantly influences the molecule's physicochemical properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Iodo-1-methyl-1H-pyrazole.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Iodo-1-methyl-1H-pyrazole is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 92525-10-5 | [1] |
| Molecular Formula | C₄H₅IN₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | Pale yellow to pale brown liquid | [1] |
| Density | 1.936 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.588 | |
| pKa | -0.03 ± 0.10 (Predicted) | [2] |
| Form | Liquid | |
| Solubility | Soluble in organic solvents | [1] |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3] |
Synthesis and Experimental Protocols
The synthesis of 3-Iodo-1-methyl-1H-pyrazole can be achieved through several synthetic routes. The most common methods involve the direct iodination of 1-methyl-1H-pyrazole or a multi-step synthesis starting from pyrazole.
Method 1: Direct Iodination of 1-Methyl-1H-pyrazole
This is a common approach for the synthesis of 3-Iodo-1-methyl-1H-pyrazole.[1]
Reaction Scheme:
Caption: General scheme for the direct iodination of 1-methyl-1H-pyrazole.
Experimental Protocol (General):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methyl-1H-pyrazole in a suitable solvent such as acetic acid or dimethylformamide (DMF).
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Addition of Iodine: To the stirred solution, add elemental iodine (I₂) portion-wise.
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Reaction Conditions: Heat the reaction mixture gently. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine with a saturated solution of sodium thiosulfate.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Iodo-1-methyl-1H-pyrazole.
Method 2: Multi-step Synthesis from Pyrazole
This method involves the protection of the pyrazole nitrogen, followed by iodination and deprotection. A similar procedure has been described for the synthesis of 3-iodo-1H-pyrazole.
Reaction Workflow:
Caption: Multi-step synthesis workflow for 3-Iodo-1-methyl-1H-pyrazole from pyrazole.
Experimental Protocol (Adapted from a similar synthesis):
A detailed protocol for the synthesis of the related compound, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, is available and involves the protection of 3-iodo-1H-pyrazole with ethyl vinyl ether.[4] A subsequent methylation step would be required to obtain the target molecule.
Spectroscopic Data
Expected Spectroscopic Features:
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¹H NMR: The spectrum is expected to show signals for the methyl protons and the protons on the pyrazole ring.
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¹³C NMR: The spectrum will show distinct signals for the four carbon atoms in the molecule.
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IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations are expected.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Chemical Reactivity and Applications
3-Iodo-1-methyl-1H-pyrazole is a key intermediate in organic synthesis due to the reactivity of the carbon-iodine bond.[1] It readily participates in various cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position of the pyrazole ring.
Key Reactions:
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Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst to form 3-alkynyl-1-methyl-1H-pyrazoles.[4]
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Suzuki Coupling: Reaction with boronic acids or their esters to form 3-aryl or 3-heteroaryl-1-methyl-1H-pyrazoles.
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Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 3-position.
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Buchwald-Hartwig Amination: Reaction with amines to form 3-amino-1-methyl-1H-pyrazole derivatives.
Logical Relationship of Reactivity:
Caption: Reactivity of 3-Iodo-1-methyl-1H-pyrazole in cross-coupling reactions.
Biological Activity and Drug Development Potential
While there is a vast body of literature on the biological activities of pyrazole derivatives, specific studies on 3-Iodo-1-methyl-1H-pyrazole are limited. The pyrazole scaffold is known to be a key component in many drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
The introduction of an iodine atom can enhance the biological activity of a molecule through several mechanisms, including:
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Halogen Bonding: The iodine atom can participate in halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.
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Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties such as membrane permeability and metabolic stability.
Given its utility as a synthetic intermediate, 3-Iodo-1-methyl-1H-pyrazole is a valuable starting material for the synthesis of libraries of novel pyrazole derivatives for drug discovery screening. These derivatives could be evaluated for their potential as inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors.
Safety Information
3-Iodo-1-methyl-1H-pyrazole is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
Hazard Classifications:
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Eye Damage/Irritation (Category 1)
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Skin Corrosion/Irritation (Category 2)
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation
Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
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In case of contact with skin, wash with plenty of soap and water.
Conclusion
3-Iodo-1-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it an important tool for researchers in medicinal chemistry and drug discovery. While specific biological data on this compound is scarce, its potential as a precursor to novel therapeutic agents is significant. Further research into the synthesis of compound libraries derived from 3-Iodo-1-methyl-1H-pyrazole and their subsequent biological evaluation is warranted to explore their full therapeutic potential.
References
- 1. Buy 3-Iodo-1-methyl-1H-pyrazole (EVT-348153) | 92525-10-5 [evitachem.com]
- 2. 3-IODO-1-METHYL-1H-PYRAZOLE CAS#: 92525-10-5 [m.chemicalbook.com]
- 3. Synthesized Compounds-Shanghai Rlavie Technology Co., ltd. [rlavie.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 92525-10-5|3-Iodo-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 6. 3-IODO-1-METHYL-1H-PYRAZOLE(92525-10-5) 1H NMR spectrum [chemicalbook.com]
